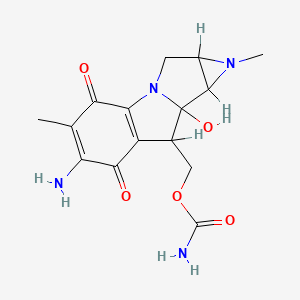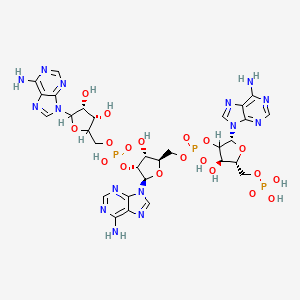
N-Isopropylammelide
Overview
Description
N-Isopropylammelide is a dihydroxy-1,3,5-triazine compound consisting of ammelide bearing an N-isopropyl substituent . It is a derivative of ammelide and plays a significant role in the degradation pathway of s-triazine herbicides, such as atrazine . This compound is particularly important in environmental chemistry due to its involvement in the microbial degradation of herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylammelide can be synthesized through the hydrolysis of N-isopropylammeline. The reaction involves the use of water and a suitable catalyst under controlled conditions to achieve the desired product . The hydrolysis reaction typically occurs under mild acidic or basic conditions to facilitate the conversion.
Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrolytic process, often utilizing large-scale reactors to ensure efficient production. The process involves the use of optimized reaction conditions, including temperature, pH, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylammelide primarily undergoes hydrolysis reactions. The compound is hydrolyzed by the enzyme this compound isopropylaminohydrolase (AtzC) to produce cyanuric acid and isopropylamine . This reaction is a key step in the microbial degradation of atrazine.
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of water and a suitable catalyst, such as a metal ion or enzyme. The reaction conditions include a controlled pH and temperature to ensure optimal enzyme activity .
Major Products Formed: The major products formed from the hydrolysis of this compound are cyanuric acid and isopropylamine . These products are further metabolized by microorganisms in the environment.
Scientific Research Applications
N-Isopropylammelide has several scientific research applications, particularly in the field of environmental chemistry. It is used as a model compound to study the microbial degradation of s-triazine herbicides, such as atrazine . The compound is also utilized in research focused on understanding the enzymatic pathways involved in herbicide degradation and the evolution of microbial metabolic capabilities .
In addition to environmental applications, this compound is studied for its potential use in bioremediation strategies to clean up herbicide-contaminated soils and water bodies . The compound’s role in the degradation pathway makes it a valuable target for developing biotechnological solutions to mitigate herbicide pollution.
Mechanism of Action
The mechanism of action of N-Isopropylammelide involves its hydrolysis by the enzyme this compound isopropylaminohydrolase (AtzC). This enzyme catalyzes the hydrolytic cleavage of the N-isopropyl group, resulting in the formation of cyanuric acid and isopropylamine . The enzyme’s active site contains a metal ion, typically zinc, which plays a crucial role in the catalytic process . The hydrolysis reaction proceeds through a series of intermediate steps, involving the formation of a tetrahedral intermediate and subsequent breakdown to the final products .
Comparison with Similar Compounds
N-Isopropylammelide is structurally similar to other N-substituted amino dihydroxy-1,3,5-triazines, such as N-ethylammelide and N-cyclopropylammelide . These compounds share a common triazine ring structure with different N-substituents. this compound is unique in its specific role in the degradation pathway of atrazine, where it serves as an intermediate in the conversion to cyanuric acid .
List of Similar Compounds:- N-Ethylammelide
- N-Cyclopropylammelide
- Hydroxyatrazine
- Deethylatrazine
- Deisopropylatrazine
This compound’s distinct role in the microbial degradation of atrazine highlights its importance in environmental chemistry and bioremediation research.
Properties
IUPAC Name |
6-(propan-2-ylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3(2)7-4-8-5(11)10-6(12)9-4/h3H,1-2H3,(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMBHXVWIURSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331560 | |
| Record name | N-Isopropylammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35200-63-6 | |
| Record name | 6-[(1-Methylethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35200-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylammelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)


![2-Butoxy-7,10-dichlorobenzo[b][1,5]naphthyridine](/img/structure/B1213153.png)








